Benzyltrimethylammonium chloride
Overview
Description
Benzyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₀H₁₆ClN. It is commonly used as a phase-transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the reaction rates and yields.
Mechanism of Action
Target of Action
Benzyltrimethylammonium chloride (BTMAC) is primarily used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. BTMAC is lipophilic, which allows it to dissolve in both organic and aqueous phases, and transport anions from the aqueous phase to the organic phase .
Mode of Action
As a phase-transfer catalyst, BTMAC interacts with its targets (reactants) by encapsulating an anionic reactant within its polar shell, effectively bringing the reactant into the organic phase where the reaction occurs .
Biochemical Pathways
BTMAC is involved in various biochemical reactions. For instance, it can catalyze the synthesis of alkyl and aryl sulfonamides from thiols and disulfides in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) . It can also catalyze the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant . The downstream effects of these reactions depend on the specific reactants and products involved.
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged state, which would limit its bioavailability .
Result of Action
The molecular and cellular effects of BTMAC’s action largely depend on the specific reaction it is catalyzing. For example, in the synthesis of sulfonamides, BTMAC enables the formation of a new C-N bond, resulting in the creation of a new molecule . In the oxidation of benzyl alcohol, BTMAC facilitates the introduction of an oxygen atom, transforming the alcohol into an aldehyde .
Action Environment
The action, efficacy, and stability of BTMAC can be influenced by various environmental factors. For instance, the presence of water can affect the efficiency of phase-transfer catalysis . Additionally, the temperature can impact the reaction rate, and the pH can influence the ionization state of the reactants, potentially affecting the catalytic activity of BTMAC .
Biochemical Analysis
Biochemical Properties
Benzyltrimethylammonium chloride can be used as a phase catalyst in the synthesis of alkyl and aryl sulfonamides from thiols and disulfides . It also plays a role in the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant
Cellular Effects
It has been reported that this compound can have an impact on the structure and conformational dynamics of bovine serum albumin (BSA) in certain conditions .
Molecular Mechanism
It is known to act as a phase-transfer catalyst, facilitating the movement of a reactant from one phase to another in a chemical reaction
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is stable at temperatures up to 135°C .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the LD50 (the lethal dose that kills 50% of the test population) in rats is 500 mg/kg .
Metabolic Pathways
It is known that this compound can act as a phase-transfer catalyst in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltrimethylammonium chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically takes place in an organic solvent such as methanol or ethanol. The mixture is refluxed for several hours, and the product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent like diethyl ether .
Industrial Production Methods
In industrial settings, this compound is produced by reacting benzyl chloride with trimethylamine in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation and crystallization processes to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Benzyltrimethylammonium chloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodimethylhydantoin.
Substitution: Typical reagents include sodium hydroxide, potassium bromide, and sodium iodide.
Major Products Formed
Scientific Research Applications
Benzyltrimethylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of methyl groups.
Benzyldimethyldodecylammonium chloride: Contains a longer alkyl chain, which affects its solubility and catalytic properties.
Benzyltributylammonium chloride: Has butyl groups, making it more hydrophobic and suitable for different applications.
Uniqueness
Benzyltrimethylammonium chloride is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective phase-transfer catalyst for a wide range of reactions. Its relatively small size and high solubility in both aqueous and organic solvents enhance its versatility in various chemical processes .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHPPCXNWTUNSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N.Cl, C10H16ClN | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Trimethylbenzylammonium chloride | |
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DSSTOX Substance ID |
DTXSID8024600 | |
Record name | Benzyltrimethylammonium chloride | |
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Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline] | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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Boiling Point |
greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp) | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate | |
Record name | SID11533066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Density |
1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Vapor Pressure |
0.00000022 [mmHg] | |
Record name | Benzyltrimethylammonium chloride | |
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Mechanism of Action |
IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT., ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT., IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS. | |
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Color/Form |
CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm) | |
CAS No. |
56-93-9 | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | Benzyltrimethylammonium chloride | |
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Record name | Trimethylbenzylammonium chloride | |
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Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
469 °F (NTP, 1992), 243 °C | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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